Antitubercular Potency of 4-(2,4-Dichlorophenyl)-1,3-thiazole Derivative vs. Standard Drug Pyrazinamide
A thiazole-chalcone hybrid derivative incorporating the 4-(2,4-dichlorophenyl)-1,3-thiazole scaffold (Compound 7) demonstrated an MIC of 4.41 µM against M. tuberculosis H37Rv, which is 5.7-fold more potent than the standard first-line antitubercular drug pyrazinamide (MIC = 25.34 µM) [1]. In the same assay, the 2,4-difluorophenyl analog (Compound 12) was 1.8-fold more potent than the 2,4-dichlorophenyl derivative, underscoring the sensitivity of this scaffold to halogen substitution [2].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 4.41 µM (as part of thiazole-chalcone hybrid) |
| Comparator Or Baseline | Pyrazinamide: 25.34 µM; 2,4-Difluorophenyl analog: 2.43 µM |
| Quantified Difference | 5.7-fold more potent than pyrazinamide; 1.8-fold less potent than 2,4-difluorophenyl analog |
| Conditions | In vitro against Mycobacterium tuberculosis H37Rv |
Why This Matters
For research programs targeting tuberculosis, the 4.41 µM MIC value provides a benchmark for selecting this specific scaffold over unsubstituted or alternative halogenated analogs, enabling rational SAR exploration.
- [1] Kasetti AB, et al. Thiazole-Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents. Molecules. 2021;26(10):2847. View Source
- [2] Kasetti AB, et al. Table 2: Antitubercular activity of thiazole-chalcone hybrids. Molecules. 2021. View Source
